![molecular formula C18H22N2O2 B2641628 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide CAS No. 1421483-10-4](/img/structure/B2641628.png)
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide
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Overview
Description
Compounds with similar structures, such as N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline and 4-(dimethylamino)-N-(2-hydroxyphenyl)benzamide, are used in research. They are typically characterized by the presence of a dimethylamino group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds are typically synthesized through condensation reactions or fusion of derivatives with other compounds . For example, the introduction of a dimethylanilinoethenyl moiety at certain positions of the quinoxaline system was achieved by fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds is typically planar with the two phenyl rings forming angles with the imine plane . The structure of the synthesized compound can be modeled using software like Gaussian09W and GaussView6.0.16 .Chemical Reactions Analysis
The chemical reactions of similar compounds involve processes like diazotization reactions using a primary aromatic amine containing one or more nucleophiles . These compounds undergo a fast intramolecular charge transfer (ICT) upon light excitation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a HOMO–LUMO energy gap indicating the stability and chemical reactivity of the compound . The emission wavelength of similar compounds lies in the red region .Scientific Research Applications
Histone Deacetylase Inhibition and Cancer Therapy
- HDAC Inhibitors : N-acylhydrazone derivatives, including compounds structurally related to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide, have been identified as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds show promise in molecular therapies for cancer, with some inducing cell cycle arrest and apoptosis in cancer cells through mechanisms such as caspase 3/7 activation (Rodrigues et al., 2016).
Metabolic Studies
- Microsomal Demethylation : Research involving N,N-dimethylbenzamides, a class to which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide belongs, has contributed to understanding microsomal demethylation processes. This includes insights into the formation of N-hydroxymethyl-N-methylbenzamide as an intermediate, providing a deeper understanding of benzamide metabolism (Constantino et al., 1992).
Chemical Reactions and Synthesis
- Reactivity and Derivatives : Studies on the reactions of N,N-dimethylbenzamide derivatives, including the formation of cyclic α-dimethylaminobenzylidene derivatives and heterocyclic compounds, are significant for chemical synthesis and understanding the reactivity of these compounds (Mukaiyama et al., 1966).
Pharmacology and Drug Development
- Drug Candidate Evaluation : Investigations into the properties of compounds like N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide are crucial in the systematic evaluation of new drug candidates. This includes assessing their potential side-effect profiles, dependence-producing properties, and overall suitability for clinical use (Elliott et al., 2016).
Toxicology and Safety Studies
- Postmortem Analysis : Research involving related compounds has been used in toxicological studies, including postmortem concentration distribution analyses. Such studies are important in understanding the effects of these compounds on the human body and their potential risks (McIntyre et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-6-4-5-7-16(13)18(22)19-12-17(21)14-8-10-15(11-9-14)20(2)3/h4-11,17,21H,12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLOKSMLPTVJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide |
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